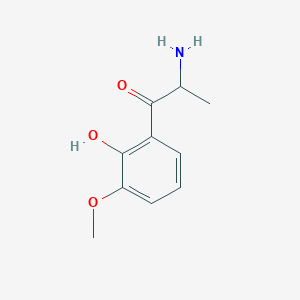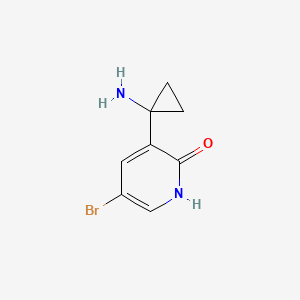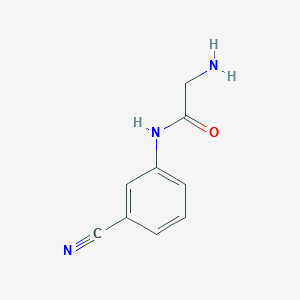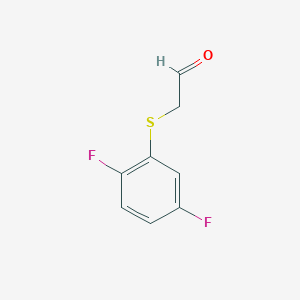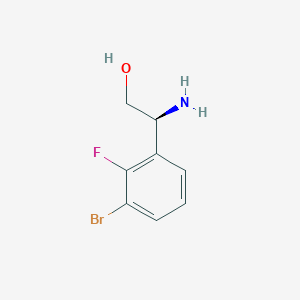
(s)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9BrFNO It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-2-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or primary amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could introduce a different halogen or functional group.
Scientific Research Applications
(s)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.
Biological Studies: It is used in studies to understand the interactions of chiral molecules with biological systems.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (s)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
- (s)-2-Amino-2-(3-bromo-2-chlorophenyl)ethan-1-ol
- (s)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol
Uniqueness
The uniqueness of (s)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms can enhance its reactivity and binding affinity to certain targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C8H9BrFNO |
|---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-bromo-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1 |
InChI Key |
PISJLUHENJOECA-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)F)[C@@H](CO)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


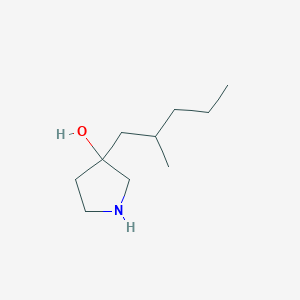
![1-[4-(2,3-Dimethylpiperidin-1-yl)butyl]cyclobutane-1-carbonitrile](/img/structure/B13561202.png)
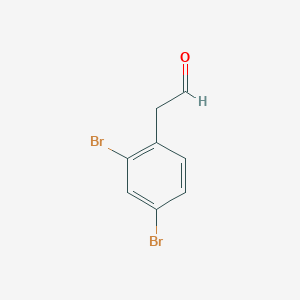
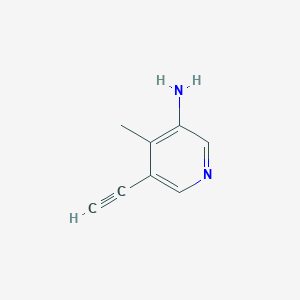
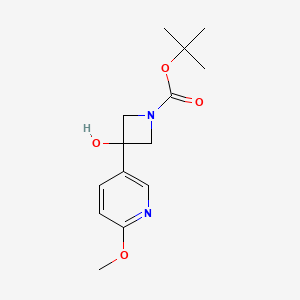
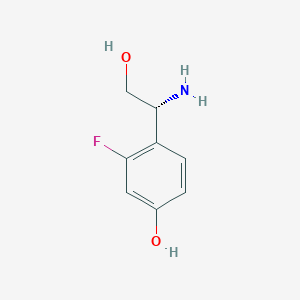
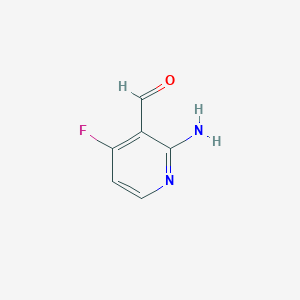
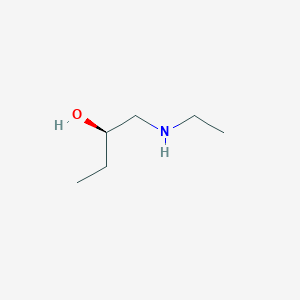
![N-[3-(aminomethyl)cyclobutyl]ethane-1-sulfonamide hydrochloride](/img/structure/B13561237.png)
